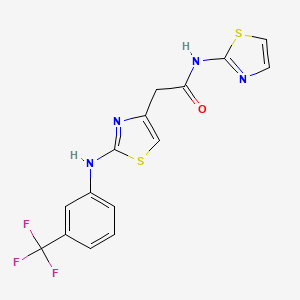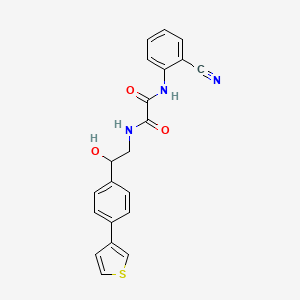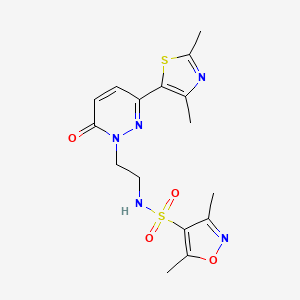
N-(thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It is a selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells.
Applications De Recherche Scientifique
Psychiatric Applications
N-acetylcysteine (NAC), a compound related in structure and function to thiazol-2-yl derivatives, has been explored for its potential in treating psychiatric disorders. Its mechanisms are believed to extend beyond antioxidant effects, influencing glutamatergic, neurotropic, and inflammatory pathways. This has shown promise in treating disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).
Medicinal Chemistry and Pharmacology
Thiazole derivatives have a broad spectrum of biological activities, contributing significantly to medicinal chemistry. These compounds have been synthesized and evaluated for their therapeutic potential in treating diseases like rheumatoid arthritis, systemic lupus erythematosus, and various infections. The diverse pharmacological activities of thiazole derivatives underscore their importance in drug development (Rosales-Hernández et al., 2022).
Environmental Impact and Advanced Oxidation Processes
The degradation of pharmaceutical compounds, including acetaminophen and its derivatives, in the environment has been a significant concern. Advanced oxidation processes (AOPs) have been utilized to address the persistence of these compounds in water sources. Research has highlighted the efficacy of AOPs in breaking down these substances into less harmful by-products, contributing to environmental sustainability (Qutob et al., 2022).
Neuropharmacology and OCD Treatment
Glutamate-modulating drugs, including thiazole-4-yl derivatives, have been explored for their potential in treating neuropsychiatric disorders such as OCD. These compounds interact with glutamate receptors, offering a promising avenue for developing novel therapeutic strategies for managing OCD and potentially other disorders characterized by glutamatergic dysregulation (Grados, Specht, Sung, & Fortune, 2013).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been synthesized and evaluated for their potential as antioxidant and anti-inflammatory agents. These compounds have shown promising activity in vitro, highlighting the role of thiazole derivatives in developing new therapeutic agents for treating inflammation and oxidative stress-related conditions (Raut et al., 2020).
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4OS2/c16-15(17,18)9-2-1-3-10(6-9)20-14-21-11(8-25-14)7-12(23)22-13-19-4-5-24-13/h1-6,8H,7H2,(H,20,21)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDLMYMBJINNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NC3=NC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2680006.png)


![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)
![1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2680015.png)


![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)


![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)
![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)